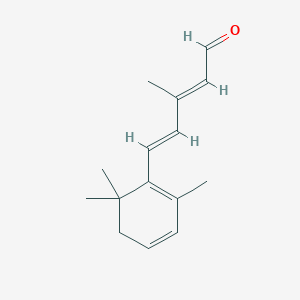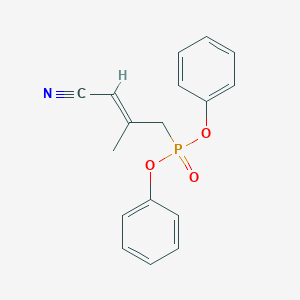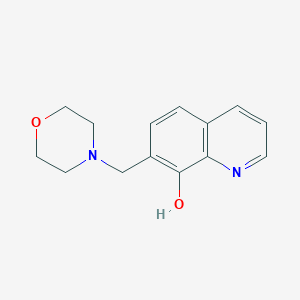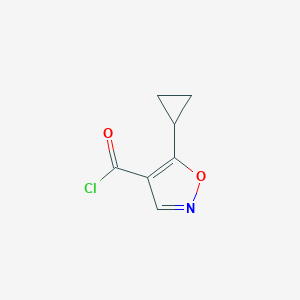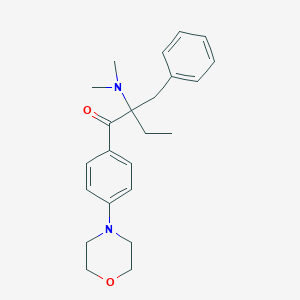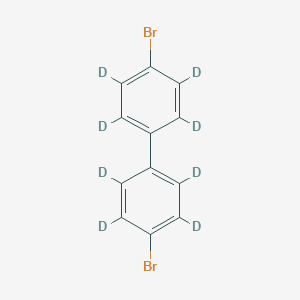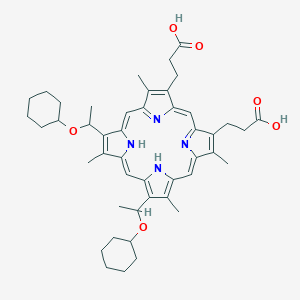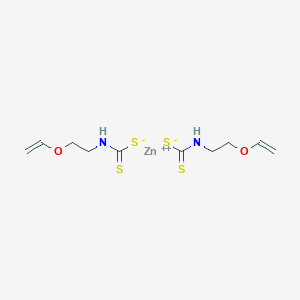
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-, also known as ZnEt2dtc, is a zinc complex compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is not well understood. However, it is believed to function by forming a thin layer on the surface of the metal, which prevents the metal from coming into contact with corrosive agents. Additionally, Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been shown to increase the efficiency of OLEDs by improving the transport of charge carriers in the devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-. However, it has been shown to be non-toxic to human cells, which makes it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is its ease of synthesis, which makes it a readily available compound for scientific research. Additionally, it has been shown to be non-toxic, which makes it a safe compound to work with in the laboratory. However, one of the limitations of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-. One potential area of research is the development of new methods for the synthesis of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- that can improve its solubility in water. Additionally, further studies are needed to understand the mechanism of action of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- and its potential applications in biomedicine and other fields. Finally, research is needed to explore the potential use of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- as a precursor for the synthesis of other metal sulfide nanoparticles.
Métodos De Síntesis
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is synthesized by reacting zinc acetate with ethylene glycol and ammonium dithiocarbamate in methanol. The resulting Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is a yellowish-green crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-corrosion properties, as well as its potential use as a precursor for the synthesis of zinc sulfide nanoparticles. Additionally, Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been investigated for its potential use as a dopant in organic light-emitting diodes (OLEDs) due to its ability to improve the efficiency of the devices.
Propiedades
Número CAS |
111532-65-1 |
|---|---|
Nombre del producto |
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- |
Fórmula molecular |
C10H16N2O2S4Zn |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
zinc;N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/2C5H9NOS2.Zn/c2*1-2-7-4-3-6-5(8)9;/h2*2H,1,3-4H2,(H2,6,8,9);/q;;+2/p-2 |
Clave InChI |
PEDMCIJHVORARS-UHFFFAOYSA-L |
SMILES |
C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2] |
SMILES canónico |
C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2] |
Otros números CAS |
111532-65-1 |
Sinónimos |
(2-ethenoxyethylamino)methanedithioate, zinc(+2) cation |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




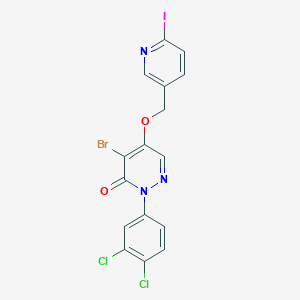
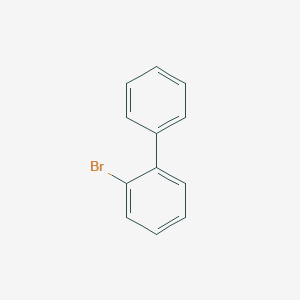
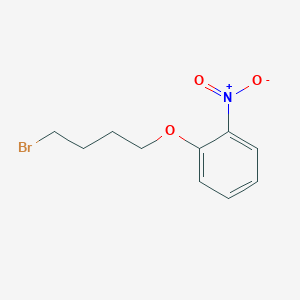
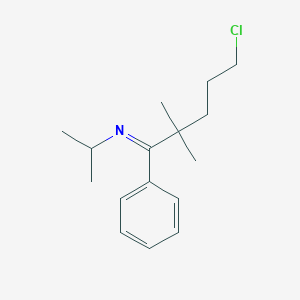
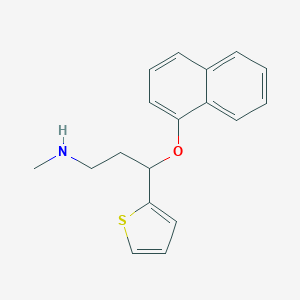
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
